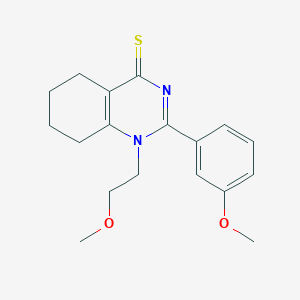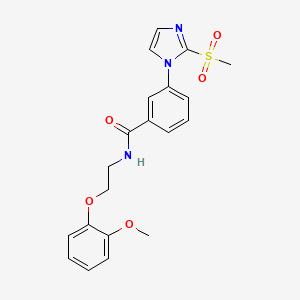
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, an ethyl linkage, a methylsulfonyl group, and an imidazolyl moiety attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methoxyphenoxyethyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent under basic conditions to form 2-(2-methoxyphenoxy)ethyl intermediate.
Introduction of the imidazolyl group: The intermediate is then reacted with an imidazole derivative, such as 2-(methylsulfonyl)-1H-imidazole, under suitable conditions to introduce the imidazolyl group.
Formation of the benzamide core: Finally, the product from the previous step is reacted with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The imidazolyl group can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Altering signal transduction pathways.
Modulating gene expression: Affecting transcription factors and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-methoxyphenoxy)ethyl)benzylamine
- N-(2-(2-methoxyphenoxy)ethyl)-1-butanamine hydrochloride
- N-(2-(2-methoxyphenoxy)ethyl)-2-methyl-1-propanamine hydrochloride
Uniqueness
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazolyl and methylsulfonyl groups, in particular, enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-8-3-4-9-18(17)28-13-11-21-19(24)15-6-5-7-16(14-15)23-12-10-22-20(23)29(2,25)26/h3-10,12,14H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBZYXASFYLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

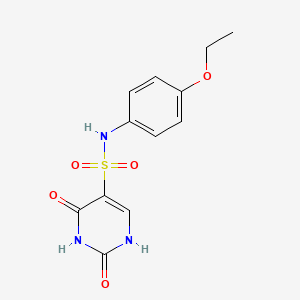
![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide](/img/structure/B2466821.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)
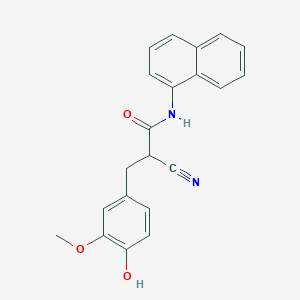
![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)
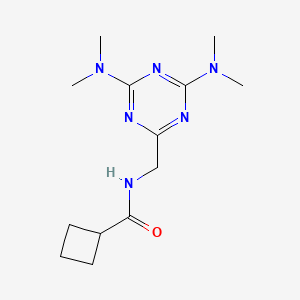

![[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2466831.png)

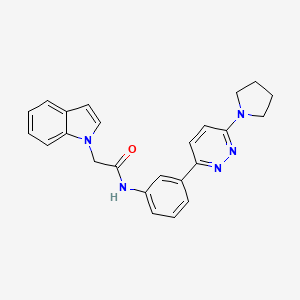
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2466836.png)
